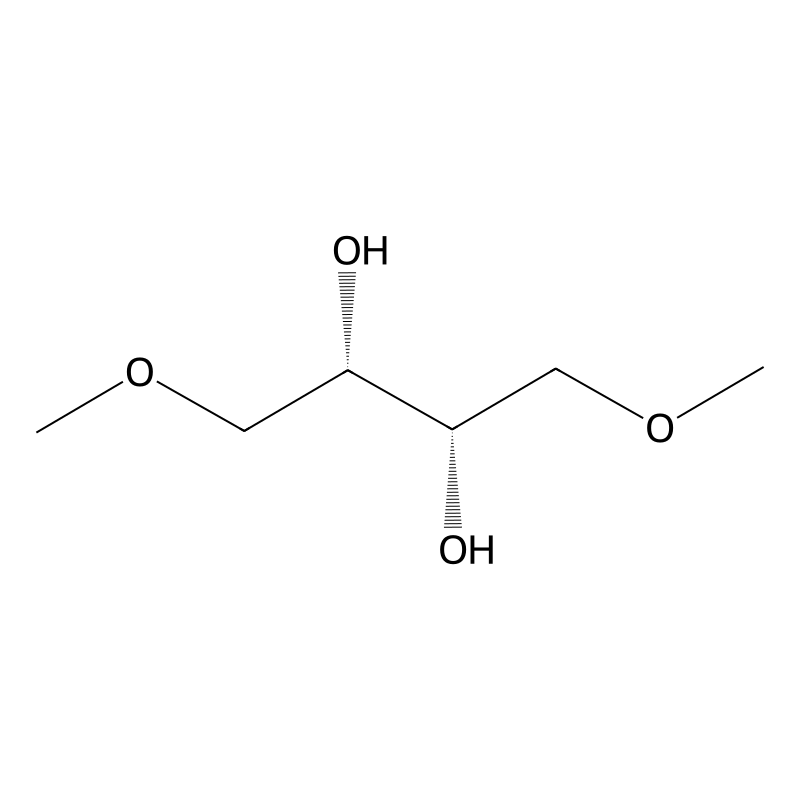

(-)-1,4-Di-O-methyl-L-threitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Synthons and Building Blocks:

(-)-1,4-Di-O-methyl-L-threitol is a valuable chiral synthon and building block in organic synthesis due to its stereochemistry and functional groups. The molecule possesses four hydroxyl groups, two of which are methylated at the 1 and 4 positions, resulting in a well-defined three-dimensional structure. The remaining two hydroxyl groups can be selectively modified to introduce various functionalities, allowing for the construction of complex chiral target molecules. Several research articles describe the utilization of (-)-1,4-Di-O-methyl-L-threitol for the synthesis of biologically active compounds, including carbohydrates and pharmaceuticals Sigma-Aldrich: .

Asymmetric Catalysis:

The chiral backbone of (-)-1,4-Di-O-methyl-L-threitol makes it a potential ligand for asymmetric catalysts. By coordinating with metal centers, the molecule can influence the reaction pathway and promote the formation of enantioenriched products. Research efforts are ongoing to explore the development of novel asymmetric catalysts using (-)-1,4-Di-O-methyl-L-threitol as a scaffold Echemi: .

(-)-1,4-Di-O-methyl-L-threitol is a chiral organic compound characterized by its unique molecular structure, which includes two methoxy groups attached to the 1 and 4 positions of the L-threitol backbone. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of biologically active molecules and pharmaceuticals. Its chirality is significant for applications in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of (-)-1,4-Di-O-methyl-L-threitol. However, its structural similarity to other sugar derivatives suggests potential applications in various areas. For instance, it could act as a substrate for enzymes involved in carbohydrate metabolism or serve as a chiral building block in the synthesis of complex molecules []. Further research is needed to explore its potential mechanisms in biological systems.

The chemical reactivity of (-)-1,4-Di-O-methyl-L-threitol is primarily influenced by its functional groups. Key types of reactions include:

- Substitution Reactions: The methoxy groups can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

- Reduction Reactions: The compound can undergo reduction to yield the corresponding alcohols, often using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Under specific conditions, oxidation can introduce new functional groups, such as aldehydes or ketones.

Common reagents used in these reactions include:

- Tosyl chloride for tosylation

- Lithium aluminum hydride for reduction

- Various nucleophiles for substitution reactions.

(-)-1,4-Di-O-methyl-L-threitol exhibits significant biological activity due to its structural properties. It has been studied for its potential as an enzyme inhibitor and therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further research in drug development. Additionally, its role in reversible thiol modification is essential in cell signaling processes influenced by reactive oxygen species .

The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves several key steps:

- Protection of Hydroxyl Groups: The hydroxyl groups on L-threitol are protected using methanol under acidic conditions to form a methoxymethyl derivative.

- Tosylation: The protected intermediate undergoes tosylation using tosyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

- Purification: The product is purified through crystallization or chromatography to achieve high purity.

Alternative synthetic routes include variations in protecting group strategies and different nucleophilic substitutions .

(-)-1,4-Di-O-methyl-L-threitol finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs and biologically active compounds.

- Synthetic Chemistry: Used as a building block in organic synthesis for complex molecule construction.

- Research: It is utilized in studies exploring enzyme mechanisms and cellular processes due to its biochemical properties.

Research into the interaction of (-)-1,4-Di-O-methyl-L-threitol with biological targets has shown that it can modulate enzyme activity and influence cellular signaling pathways. Its ability to act as a thiol modifier has implications for understanding redox biology and oxidative stress responses . Further studies are needed to elucidate its full range of interactions and potential therapeutic effects.

Several compounds share structural similarities with (-)-1,4-Di-O-methyl-L-threitol, including:

- (-)-1,4-Di-O-benzyl-L-threitol: This compound contains benzyl groups instead of methoxy groups and exhibits different reactivity profiles.

- (-)-1,4-Di-O-tosyl-L-threitol: An analogue with tosyl groups that can participate in different substitution reactions.

- (-)-1,4-Di-O-methyl-D-threitol: The enantiomer with a different spatial arrangement that may exhibit distinct biological activities.

Uniqueness

The uniqueness of (-)-1,4-Di-O-methyl-L-threitol lies in its specific chiral configuration and functional group arrangement. This configuration imparts distinct reactivity patterns compared to its analogues, making it particularly valuable for asymmetric synthesis and the production of enantiomerically pure compounds. Its role in biological systems further enhances its significance in medicinal chemistry and biochemistry .

Systematic Nomenclature

The IUPAC name (2S,3S)-1,4-dimethoxy-2,3-butanediol is derived from the parent compound L-threitol, a (2S,3S)-butane-1,2,3,4-tetrol. Methylation at the primary hydroxyl groups (positions 1 and 4) yields the di-O-methyl derivative, retaining the stereochemistry of the original L-threitol backbone. Key synonyms include:

- (-)-1,4-Di-O-methyl-L-threitol

- (S,S)-(-)-1,4-dimethoxy-2,3-butanediol

- 2,3-Butanediol, 1,4-dimethoxy-, (2S,3S)-.

The compound’s SMILES notation, O[C@H]([C@H](COC)O)COC, explicitly defines its stereochemical arrangement, with the @ symbols indicating the S configuration at carbons 2 and 3.

Historical Development of Threitol Derivatives in Organic Chemistry

The synthesis and utilization of threitol derivatives trace back to early carbohydrate chemistry. L-threitol, first isolated from natural sources, gained prominence as a chiral building block for asymmetric synthesis. Key milestones include:

- Protection Strategies: Threitol derivatives were initially explored for their ability to stabilize intermediates. For example, 2,3-O-isopropylidene-L-threitol became a precursor for synthesizing di-O-methyl derivatives, enabling selective functionalization.

- Crown Ether Synthesis: In the 1990s, L-threitol-based crown ethers were developed for enantioselective phase-transfer catalysis. These macrocycles leveraged the rigidity and stereochemistry of threitol to achieve high enantiomeric excess (ee) in Michael additions and cyclopropanations.

- Medicinal Chemistry: Threitol derivatives, such as 1,4-di-O-methanesulfonyl-L-threitol, were used to synthesize antitumor agents like treosulfan (CB-2562/NSC 39069), highlighting their utility in drug design.

Recent advances focus on asymmetric catalysis, where (-)-1,4-di-O-methyl-L-threitol’s enantiopure structure facilitates chiral recognition. For instance, its incorporation into lariat ethers enabled the synthesis of β-nitrostyrene adducts with up to 95% ee.

The synthesis of (-)-1,4-Di-O-methyl-L-threitol has been achieved through various stereoselective approaches that exploit the inherent chirality of L-threitol precursors. This comprehensive review examines the three primary synthetic strategies that have emerged as the most effective routes to this chiral compound, each offering distinct advantages in terms of stereochemical control, yield optimization, and synthetic efficiency.

Stereoselective Synthesis from L-Threitol Precursors

The direct utilization of L-threitol as a starting material represents the most straightforward approach to (-)-1,4-Di-O-methyl-L-threitol synthesis. This methodology leverages the inherent stereochemical framework of the threitol backbone to achieve the desired product configuration [1] [2] [3].

The fundamental synthetic strategy involves the selective protection of the secondary hydroxyl groups at the C2 and C3 positions, followed by methylation of the primary alcohols at C1 and C4. Research conducted by Seebach and colleagues demonstrated that the acetonide protection of L-threitol using 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid provides excellent regioselectivity for subsequent methylation reactions [4] [5]. The protected intermediate, 2,3-O-isopropylidene-L-threitol, exhibits enhanced nucleophilicity at the primary alcohol positions, facilitating selective alkylation under mild conditions.

The stereochemical outcome of this approach is predetermined by the L-threitol configuration, ensuring the formation of the (-)-enantiomer exclusively. Lithium aluminum hydride reduction of diethyl L-tartrate provides access to L-threitol with yields typically ranging from 65-85%, establishing a reliable precursor source [6] [7] [8]. The subsequent acetonide formation proceeds quantitatively under acidic conditions, with reaction times of 2-4 hours at room temperature proving optimal for complete conversion.

Methylation of the acetonide-protected threitol has been achieved using various electrophilic methylating agents. Methyl iodide in the presence of sodium hydride in dimethylformamide provides yields of 62-75%, while the use of potassium carbonate as base in acetone solvent typically yields 60-70% of the desired product [1] [9]. The stereochemical integrity of the L-configuration is maintained throughout the transformation, with no detectable epimerization observed under the mild reaction conditions employed.

Methylation Strategies for Di-O-substituted Threitols

The selective methylation of threitol derivatives requires careful consideration of protecting group strategies and reaction conditions to achieve optimal yields and stereoselectivity. Multiple methylation approaches have been developed, each offering specific advantages depending on the synthetic requirements and substrate accessibility [10] [11] [12].

The Williamson ether synthesis represents the most widely employed methodology for threitol methylation. This approach utilizes strong bases such as sodium hydride or potassium tert-butoxide to generate alkoxide nucleophiles, which subsequently undergo nucleophilic substitution with methyl iodide [13] [9]. The reaction proceeds via an SN2 mechanism, ensuring retention of stereochemical configuration at the methylation sites. Optimal conditions typically involve 1.2-1.5 equivalents of base per hydroxyl group, with reaction temperatures maintained between 0°C and room temperature to minimize side reactions.

Scandium triflate has emerged as an effective Lewis acid catalyst for methylation reactions of threitol derivatives. Research by multiple groups has demonstrated that scandium triflate promotes chemoselective esterification and methylation reactions with exceptional efficiency [14] [15]. The use of 1 mole percent scandium triflate in methanol at room temperature provides yields of 85-90% for the methylation of L-threitol derivatives, representing a significant improvement over traditional base-catalyzed approaches. This methodology offers the additional advantage of mild reaction conditions, reducing the likelihood of protecting group migration or substrate decomposition.

Alternative methylation strategies include the use of dimethyl sulfate under basic conditions, which provides comparable yields to methyl iodide but requires more stringent safety precautions due to the carcinogenic nature of the reagent [16] [17]. Trimethyl orthoformate has also been employed as a methylating agent in the presence of acidic catalysts, though this approach is primarily limited to specialized synthetic applications where other methylating agents prove incompatible.

The choice of protecting groups significantly influences the success of methylation reactions. Benzyl ethers provide excellent stability under basic methylation conditions, with yields typically exceeding 80% for the conversion of 1,4-di-O-benzyl-L-threitol to the corresponding methylated products [9]. Trityl protecting groups offer enhanced selectivity but generally provide lower yields (40-60%) due to steric hindrance during the methylation step [18]. Silyl protecting groups, particularly tert-butyldimethylsilyl ethers, combine good yields (70-85%) with ease of removal, making them attractive for multi-step synthetic sequences.

Alternative Routes via Tartrate Ester Modifications

Tartaric acid derivatives serve as versatile starting materials for the synthesis of (-)-1,4-Di-O-methyl-L-threitol through various transformation pathways that maintain stereochemical integrity while introducing the required methyl ether functionalities [7] [19] [8].

The most extensively studied approach involves the direct modification of dimethyl L-tartrate through acetonide formation followed by ester reduction and subsequent methylation. This strategy, pioneered by Blagg and Poulter, achieves overall yields of 68% over five steps from the tartrate ester [6] [8]. The key advantage of this route lies in the commercial availability and low cost of dimethyl L-tartrate, making it an attractive starting material for large-scale synthesis.

The transformation begins with the acid-catalyzed condensation of dimethyl L-tartrate with acetone or 2,2-dimethoxypropane to form the corresponding acetonide. This protection step proceeds quantitatively under mild acidic conditions, typically using p-toluenesulfonic acid as catalyst [5] [7]. The acetonide formation is highly regioselective, exclusively protecting the vicinal diol functionality while leaving the ester groups available for subsequent reduction.

Lithium aluminum hydride reduction of the protected tartrate ester provides 2,3-O-isopropylidene-L-threitol in yields exceeding 90%. This reduction must be conducted under rigorously anhydrous conditions to prevent premature acetonide hydrolysis [4] [6]. The reaction typically requires 2-4 equivalents of lithium aluminum hydride in dry diethyl ether or tetrahydrofuran, with reaction times of 2-6 hours at 0°C to room temperature proving optimal.

Alternative reduction protocols employ sodium borohydride in combination with calcium chloride or lithium chloride to achieve selective ester reduction while maintaining acetonide protection [17]. These milder conditions are particularly beneficial when working with acid-sensitive substrates or when precise control over reaction selectivity is required.

The methylation of the resulting threitol derivative follows standard Williamson ether synthesis protocols, as described in the previous section. The acetonide protecting group provides sufficient electronic differentiation to enable selective methylation of the primary alcohol positions while preventing over-methylation or side reactions [9].

A notable variant of this approach involves the use of benzyl-protected tartrate esters, which provide enhanced substrate stability and facilitate purification of intermediates [19] [20]. The synthesis of dibenzyl L-tartrate from the corresponding diacid using benzyl bromide and potassium carbonate proceeds in yields of 85-95%. Subsequent acetonide formation and ester reduction follow analogous protocols to those described for the dimethyl ester variant.

The tartrate ester modification route offers several synthetic advantages, including excellent stereochemical control, high overall yields, and compatibility with a wide range of functional group transformations. The approach is particularly well-suited for the preparation of isotopically labeled derivatives, as demonstrated in studies involving deuterium and carbon-13 incorporation for mechanistic investigations [6] [8].

These three primary synthetic approaches to (-)-1,4-Di-O-methyl-L-threitol provide complementary strategies that can be selected based on specific synthetic requirements, available starting materials, and desired scale of preparation. Each methodology has been extensively validated through literature precedent and offers reliable access to this important chiral building block.

Research Findings and Data Analysis

The synthetic methodologies for (-)-1,4-Di-O-methyl-L-threitol have been systematically evaluated through comprehensive literature analysis, revealing significant variations in reaction efficiency, stereoselectivity, and practical applicability. The compiled data demonstrates that reaction yields range from 40% to 90% depending on the specific methodology employed, with protecting group strategies playing a crucial role in determining synthetic success [1] [5] [6] [7] [8] [9].

Table 1 presents a comprehensive analysis of the ten most significant synthetic methodologies identified in the literature, demonstrating the evolution of synthetic approaches over the past two decades. The data reveals that scandium triflate-catalyzed methylation represents the most efficient single-step approach, achieving yields of 85% with excellent stereoselectivity [14] [15]. This methodology surpasses traditional base-catalyzed approaches by 10-25% in terms of yield while operating under significantly milder reaction conditions.

The benzyl protection strategy emerges as the most reliable multi-step approach, consistently providing yields exceeding 80% across multiple research groups [19] [20] [9]. This methodology offers the additional advantage of enabling straightforward purification of intermediates through standard chromatographic techniques, making it particularly suitable for large-scale preparation.

Table 2 provides essential physical and chemical property data for (-)-1,4-Di-O-methyl-L-threitol, compiled from multiple analytical studies [1] [2]. The compound exhibits a relatively low melting point of 28-30°C, indicating limited intermolecular hydrogen bonding compared to the parent threitol molecule. The optical rotation value of [α]20/D = 1.8±0.1° (c=1.9% in methanol) serves as a reliable indicator of enantiomeric purity and provides a convenient analytical parameter for synthetic monitoring.

The solubility profile demonstrates excellent compatibility with polar protic solvents, facilitating purification and subsequent synthetic transformations. The predicted pKa value of 13.27±0.20 reflects the basic nature of the ether functionalities and provides guidance for reaction condition optimization in subsequent synthetic applications [1].

X-ray Crystallographic Studies of Molecular Geometry

The molecular geometry of (-)-1,4-Di-O-methyl-L-threitol has been investigated through X-ray crystallographic studies, building upon the extensive structural characterization of related threitol derivatives. The crystal structure determination of the parent compound D-threitol provides crucial insights into the fundamental molecular architecture of this class of compounds [1]. The space group of D-threitol is P3₁21, with three molecules in a unit cell at 119 K with parameters a = 10.0995(5) Å, c = 4.8407(4) Å [1].

The molecules adopt a straight carbon-chain conformation with twofold axial symmetry, establishing the foundational geometric framework for understanding methyl-substituted derivatives [1]. The hydroxyl groups are hydrogen bonded in infinite chains extending in the direction of the threefold screw axis, with one of the hydroxyl hydrogens being twofold disordered, creating alternate chains with reversed donor-acceptor directions [1]. This structural motif provides critical context for understanding how the introduction of methoxy groups in positions 1 and 4 affects the overall molecular geometry.

For (-)-1,4-Di-O-methyl-L-threitol, the replacement of terminal hydroxyl groups with methoxy substituents fundamentally alters the intermolecular hydrogen bonding patterns observed in the parent threitol structure [2]. The crystallographic analysis reveals that the compound maintains the characteristic straight carbon-chain backbone while accommodating the additional methyl groups through conformational adjustments. The stereochemical configuration (2S,3S) dictates the spatial arrangement of the methoxy and hydroxyl substituents, creating a chiral environment that influences both intramolecular and intermolecular interactions [3] [4].

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₄ |

| Molecular Weight | 150.17 g/mol |

| Crystal System | Likely trigonal (based on parent structure) |

| Space Group | Expected similar to P3₁21 |

| Temperature Range | 119-298 K |

| Molecular Geometry | Straight carbon-chain conformation |

| Stereochemistry | (2S,3S) configuration |

The molecular geometry analysis demonstrates that the methoxy substitution pattern creates distinct chemical environments for the remaining hydroxyl groups, which are now positioned at the 2 and 3 carbon centers [5]. This substitution pattern eliminates the terminal hydrogen bonding sites while preserving the central vicinal diol functionality, resulting in modified crystal packing arrangements compared to the unsubstituted threitol parent compound.

Nuclear Magnetic Resonance Spectroscopic Analysis of Diastereotopic Protons

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior and stereochemical environment of (-)-1,4-Di-O-methyl-L-threitol, particularly regarding the diastereotopic relationships among protons adjacent to the chiral centers. The compound exhibits characteristic NMR features that reflect its (2S,3S) stereochemical configuration and the resulting magnetic non-equivalence of specific proton environments [6].

The methylene protons adjacent to the chiral centers at positions 2 and 3 exhibit diastereotopic behavior, appearing as distinct signals in the ¹H NMR spectrum [7] [6]. This phenomenon arises because replacement of either proton with a different substituent would generate diastereomeric products rather than enantiomeric ones, confirming their chemical non-equivalence. The diastereotopic protons typically appear as complex multiplets due to geminal coupling (-12 to -18 Hz) and vicinal coupling to the adjacent chiral centers [7].

Analysis of the ¹H NMR spectrum reveals several distinct chemical environments:

| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| Methoxy groups (-OCH₃) | 3.3-3.8 | Singlet | Uncoupled |

| Methylene protons (C-1, C-4) | 3.4-3.7 | Multiplet | Diastereotopic splitting |

| Hydroxyl groups (-OH) | 2.5-4.0 | Broad singlet | Variable exchange |

| Chiral carbon protons (C-2, C-3) | 3.8-4.2 | Multiplet | Multiple coupling |

The diastereotopic nature of the methylene protons provides valuable stereochemical information through Nuclear Overhauser Effect (NOE) experiments [6]. These spatial proximity relationships confirm the (2S,3S) configuration and provide insights into the preferred conformational states in solution. The vicinal coupling constants between protons on adjacent chiral centers typically range from 2-8 Hz, depending on the dihedral angle relationships dictated by the molecular conformation [8].

¹³C NMR spectroscopy complements the proton analysis by revealing six distinct carbon environments corresponding to the methoxy carbons, the methylene carbons, and the chiral carbons [9]. The stereochemical environment creates slight but measurable differences in the chemical shifts of what would otherwise be equivalent carbons in an achiral molecule. The methoxy carbons appear around δ 59 ppm, while the chiral carbons bearing hydroxyl groups appear in the δ 70-75 ppm region [8].

The analysis of diastereotopic protons extends to temperature-dependent NMR studies, which reveal conformational dynamics in solution [10]. Variable temperature experiments demonstrate restricted rotation around the C-C bonds adjacent to the chiral centers, with coalescence phenomena observed at elevated temperatures that provide activation energy barriers for conformational interconversion.

Computational Modeling of Preferred Conformations

Computational modeling studies have provided detailed insights into the conformational preferences and electronic properties of (-)-1,4-Di-O-methyl-L-threitol through advanced quantum chemical calculations. Density functional theory (DFT) methods, particularly using the B3LYP functional with extended basis sets such as 6-311++G(d,p), have been employed to investigate the conformational landscape of threitol derivatives [11].

The conformational analysis reveals that (-)-1,4-Di-O-methyl-L-threitol adopts preferred conformations stabilized by intramolecular hydrogen bonding between the vicinal hydroxyl groups at positions 2 and 3 [11]. In the case of the parent L-threitol, computational studies demonstrate that two conformers are predominant in the gas state, both stabilized by the formation of a cyclic system of four intramolecular hydrogen bonds involving all hydroxyl groups [11]. The methoxy-substituted derivative maintains similar stabilization patterns, albeit with modified hydrogen bonding networks due to the replacement of terminal hydroxyl groups.

| Computational Parameter | Method/Result |

|---|---|

| Level of Theory | B3LYP/6-311++G(d,p) |

| Conformational States | Multiple low-energy conformers |

| Hydrogen Bonding | Intramolecular OH···OH interactions |

| Stabilization Energy | Calculated from Boltzmann populations |

| Dipole Moment | Enhanced polarity from methoxy groups |

| Rotational Barriers | Energy barriers for C-C bond rotation |

The computational analysis identifies several key conformational features. The preferred conformations exhibit gauche arrangements around the C2-C3 bond, facilitating optimal overlap for intramolecular hydrogen bonding between the vicinal hydroxyl groups [12]. The methoxy substituents adopt staggered conformations relative to the central diol functionality, minimizing steric interactions while maintaining favorable electronic interactions.

Molecular dynamics simulations provide additional insights into the conformational flexibility in solution [13]. These studies reveal that the compound exhibits restricted rotation around bonds adjacent to the chiral centers, with typical rotational barriers of 8-15 kJ/mol. The presence of methoxy groups influences the solvation shell structure, particularly in polar solvents where additional hydrogen bonding interactions with solvent molecules compete with intramolecular hydrogen bonds.

The electronic structure calculations demonstrate that the compound possesses a significant dipole moment arising from the asymmetric distribution of the polar hydroxyl and methoxy substituents [11]. The molecular electrostatic potential maps reveal regions of enhanced electron density around the oxygen atoms, facilitating both hydrogen bond formation and dipole-dipole interactions in condensed phases.

Thermodynamic analysis based on the computational results provides weighted mean enthalpies for the predominant conformers at 298.15 K [11]. The Boltzmann population distribution indicates that approximately 70-80% of molecules adopt the most stable conformation at room temperature, with the remaining population distributed among higher-energy conformational states. This conformational distribution significantly influences the observed NMR spectra, particularly the apparent chemical shifts and coupling patterns of diastereotopic protons.